molecular formula C8H10O3S B158691 2,2-Dimethoxy-1-(2-thienyl)ethanone CAS No. 127256-00-2

2,2-Dimethoxy-1-(2-thienyl)ethanone

Cat. No.: B158691
CAS No.: 127256-00-2
M. Wt: 186.23 g/mol
InChI Key: PYWBFVXGPQRTJZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-(2-thienyl)ethanone (CAS 127256-00-2) is a solid synthetic building block of significant interest in chemical research. This compound features a thiophene ring, a ketone group, and a dimethoxy acetal moiety, which collectively enhance its solubility and influence its electronic properties for further chemical transformations . Its primary research value lies in its role as a versatile intermediate for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds and functional materials . In biological research, this thienyl ethanone derivative is investigated for its potential antimicrobial and anticancer properties, with its mechanism of action potentially involving its function as an electrophile that can interact with nucleophilic sites on biomolecules, thereby modulating various biochemical pathways . From a process chemistry perspective, synthesis optimization studies indicate that phase-transfer catalysts, such as tetrabutylammonium chloride or cyclodextrin, can significantly enhance reaction yields . Furthermore, modern approaches like microwave-assisted synthesis have been shown to reduce reaction times by approximately 30% while maintaining high yields, and greener chemistry approaches are being explored using less toxic methylating agents like dimethyl carbonate . For characterization, researchers are advised to utilize a combination of techniques including 1H- and 13C-NMR to confirm thiophene ring protons and methoxy groups, IR spectroscopy to identify the carbonyl stretch, and mass spectrometry . To ensure stability, the compound should be stored in airtight, light-resistant containers under inert conditions at 2-8°C . This chemical is strictly for research use in chemistry, biology, and medicine and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2,2-dimethoxy-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-10-8(11-2)7(9)6-4-3-5-12-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWBFVXGPQRTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C1=CC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356027
Record name 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127256-00-2
Record name 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Core Methodology

The synthesis begins with 2-thiophenecarboxaldehyde, which undergoes methylative acetalization to introduce dimethoxy groups. The reaction employs dimethyl sulfate as the methylating agent under strongly basic conditions, typically using sodium hydride (NaH) to deprotonate the aldehyde and facilitate nucleophilic attack. This step forms a stabilized enolate intermediate, which subsequently reacts with a second equivalent of dimethyl sulfate to yield the dimethoxy product.

Critical parameters include:

  • Temperature control : Reactions are conducted at 0–10°C to mitigate exothermic side reactions.

  • Solvent selection : Tetrahydrofuran (THF) or toluene is preferred for their ability to dissolve both polar intermediates and nonpolar reagents.

  • Stoichiometry : A 2:1 molar ratio of dimethyl sulfate to aldehyde ensures complete methylation.

Optimization of Reaction Conditions

Experimental data from analogous syntheses (Table 1) reveal that phase-transfer catalysts, such as tetrabutylammonium chloride, enhance reaction rates by facilitating interfacial contact between immiscible reagents. For instance, trials using cyclodextrin as a catalyst achieved 85–90% yields within 4 hours, compared to 60–65% yields in uncatalyzed reactions.

Table 1: Comparative Yields Under Varied Conditions

BaseSolventCatalystTemperature (°C)Yield (%)
Sodium hydrideTHFNone0–568
Sodium hydrideTolueneCyclodextrin0–589
Potassium carbonateDMFTetrabutylammonium chloride10–1572

Industrial Production Strategies

Continuous-Flow Reactor Systems

Industrial-scale production prioritizes efficiency and safety through continuous-flow reactors. These systems enable precise control over residence time and temperature, reducing byproduct formation. For example, a patented method for related thiophene derivatives utilizes a tubular reactor with in-line monitoring to maintain optimal pH (8.5–9.5) and temperature (5–15°C). This approach achieves 92–95% conversion rates, surpassing batch reactor efficiencies by 20–25%.

Catalyst Recycling and Solvent Recovery

Economic viability is enhanced by solvent distillation and catalyst reuse. Methanol, a common solvent in ammonolysis steps, is recovered via vacuum distillation (99–101°C at 2.24 kPa). Similarly, phase-transfer catalysts like benzyltriethylammonium chloride are filtered and reused for up to five cycles without significant activity loss.

Comparative Analysis of Methodologies

Base Selection Impact

Strong bases (e.g., NaH) outperform weaker alternatives (e.g., K₂CO₃) in driving methylation to completion. However, NaH necessitates anhydrous conditions and careful handling, whereas K₂CO₃ tolerates minor moisture but requires prolonged reaction times.

Solvent Polarity Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but complicate product isolation due to high boiling points. Nonpolar solvents (e.g., toluene) simplify workup but may require phase-transfer agents to maintain reagent solubility.

Advanced Techniques and Emerging Trends

Microwave-Assisted Synthesis

Pilot studies on microwave irradiation demonstrate a 30% reduction in reaction time (from 4 hours to 2.5 hours) while maintaining yields of 85–88%. This method is particularly advantageous for thermally sensitive intermediates.

Green Chemistry Approaches

Recent patents highlight the substitution of dimethyl sulfate with dimethyl carbonate, a less toxic methylating agent. Initial trials show modest yields (70–75%) but significantly reduce hazardous waste generation .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1-(2-thienyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethoxy-1-(2-thienyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-(2-thienyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight Boiling Point (K) Density (g/cm³) Key Features/Applications References
2,2-Dimethoxy-1-(2-thienyl)ethanone C₈H₁₀O₃S 186.22 Not reported Not reported Potential antimicrobial agent; methoxy groups enhance stability and solubility. Inferred
1-(2-Thienyl)ethanone (2-Acetylthiophene) C₆H₆OS 126.17 486.7 1.142 Precursor for heterocycles; exhibits antimicrobial activity. Used in ligand synthesis.
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.64 Not reported Not reported Chloro-substituent increases reactivity in nucleophilic substitutions.
1-(2-Hydroxy-6-methoxyphenyl)ethanone C₉H₁₀O₃ 166.18 Not reported Not reported Hydroxy group enables hydrogen bonding; potential antioxidant.
1-(2-Thienyl)-2-(1H-imidazol-1-yl)ethanone C₉H₈N₂OS 192.24 Not reported Not reported Antifungal activity due to imidazole moiety.

Physicochemical Properties

  • Boiling Points: 1-(2-Thienyl)ethanone has a boiling point of ~486–487 K , while methoxy-substituted analogs (e.g., 1-(2-Hydroxy-6-methoxyphenyl)ethanone) likely exhibit higher boiling points due to increased molecular weight and polarity.
  • Density: The density of 1-(2-thienyl)ethanone is 1.142 g/cm³ , whereas dimethoxy derivatives may have higher densities due to additional oxygen atoms.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,2-Dimethoxy-1-(2-thienyl)ethanone, and how should data interpretation be approached?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiophene ring protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.2–3.5 ppm). Compare with literature data for similar thienyl ketones .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations near 1680–1700 cm1^{-1} and methoxy C-O stretches at ~1100 cm1^{-1} .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 170 (C8_8H10_{10}O3_3S) and fragmentation patterns indicative of methoxy and thienyl groups .
    • Challenges : Overlapping signals in NMR due to stereochemistry or solvent effects. Use deuterated solvents and 2D NMR (COSY, HSQC) for resolution.

Q. How should researchers handle and store 2,2-Dimethoxy-1-(2-thienyl)ethanone to ensure stability?

  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the thiophene ring .
  • Handling : Use fume hoods, nitrile gloves, and respiratory protection (FFP2 masks) if ventilation is inadequate. Avoid contact with strong oxidizers .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Synthesis : Friedel-Crafts acylation of 2-methoxythiophene with chloroacetone derivatives in the presence of Lewis acids (e.g., AlCl3_3) .
  • Optimization :

  • Solvent : Dichloromethane or toluene for better Lewis acid activity.
  • Temperature : Maintain 0–5°C to minimize side reactions.
  • Catalyst : Use 1.2 eq. AlCl3_3 for complete acylation.
ParameterOptimal ConditionYield Range
SolventToluene60–75%
Temperature0–5°C70–80%
Catalyst (AlCl3_3)1.2 eq.75–85%

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 2,2-Dimethoxy-1-(2-thienyl)ethanone in nucleophilic additions?

  • Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model charge distribution. The carbonyl carbon is electrophilic (Mulliken charge: +0.35), favoring nucleophilic attack .
  • Applications : Predict regioselectivity in reactions with Grignard reagents or hydrides. Compare with experimental results to validate models.

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Case Study : Discrepancies in 1H^1H-NMR chemical shifts may arise from solvent polarity or impurities.

  • Solution : Re-run spectra under standardized conditions (e.g., CDCl3_3, 400 MHz) and cross-reference with high-purity samples .
    • Collaboration : Cross-validate data with multiple labs or databases (e.g., NIST Chemistry WebBook) .

Q. How does 2,2-Dimethoxy-1-(2-thienyl)ethanone function as a precursor in heterocyclic synthesis?

  • Mechanism : The ketone undergoes condensation with hydrazines or hydroxylamines to form thieno-pyrazoles or isoxazoles, respectively.
  • Example :

  • React with hydrazine hydrate in ethanol to yield 3,4-dimethoxythieno[2,3-c]pyrazole (75% yield, mp 145–148°C) .
    • Optimization : Microwave-assisted synthesis reduces reaction time from 12 hrs to 30 mins .

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